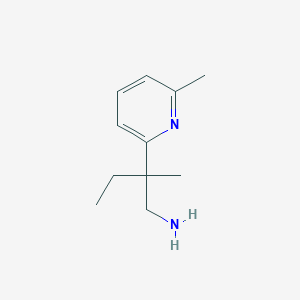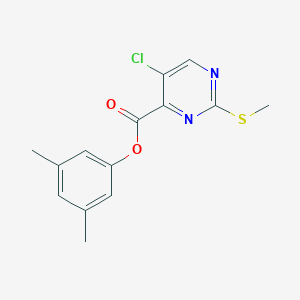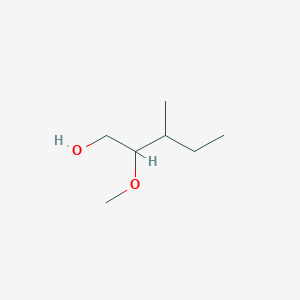
2-(2-Hydroxycyclopentyl)-thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxycyclopentyl)-thiophene is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring and a cyclopentane ring. It has a molecular formula of C9H12OS and a molecular weight of 172.26 g/mol.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxycyclopentyl)-thiophene is not yet fully understood. However, it is believed that the compound interacts with the organic molecules in the active layer of OFETs and DSSCs, thereby facilitating charge transport and improving device performance.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of 2-(2-Hydroxycyclopentyl)-thiophene. However, some studies have suggested that the compound may have antioxidant and anti-inflammatory properties, which could make it useful in the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Hydroxycyclopentyl)-thiophene in lab experiments is its excellent charge transport properties, which make it a promising candidate for use in OFETs and DSSCs. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-Hydroxycyclopentyl)-thiophene. One of the most promising directions is the development of new synthetic methods for the compound, which could help to reduce its cost and increase its availability for use in lab experiments. Another potential direction is the exploration of its potential applications in the field of medicine, where it could be used as a starting point for the development of new drugs with antioxidant and anti-inflammatory properties. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-Hydroxycyclopentyl)-thiophene can be achieved through various methods. One of the most commonly used methods is the reaction of 2-cyclopentenone with Lawesson's reagent, followed by the addition of an alcohol to the resulting product. Another method involves the reaction of cyclopentanone with thiophene-2-carboxylic acid, followed by the addition of a reducing agent to the resulting product.
Applications De Recherche Scientifique
2-(2-Hydroxycyclopentyl)-thiophene has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. It has been found to have excellent charge transport properties and can be used as a semiconductor material in organic field-effect transistors (OFETs). It has also been found to have potential applications in the field of photovoltaics, where it can be used as a sensitizer in dye-sensitized solar cells (DSSCs).
Propriétés
IUPAC Name |
2-thiophen-2-ylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBQGUSVCPDJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxycyclopentyl)-thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)



![4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2587090.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2587091.png)
![N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2587093.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate](/img/structure/B2587095.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2587096.png)
![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)